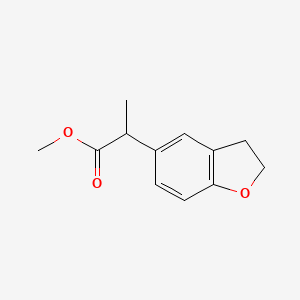![molecular formula C7H12N2O3 B13328133 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that features both azetidine and oxazolidinone moieties Azetidines are four-membered nitrogen-containing heterocycles known for their strain-driven reactivity, while oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of azetidine derivatives with oxazolidinone precursors. One common synthetic route includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl oxazolidinone under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the azetidin-3-yloxy group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring and formation of corresponding carboxylic acids or amines.
Wissenschaftliche Forschungsanwendungen
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride: This compound features an oxadiazole ring instead of an oxazolidinone ring, leading to different chemical and biological properties.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride: The presence of a cyclopropyl group introduces additional strain and reactivity compared to the oxazolidinone derivative.
5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole: The thiadiazole ring imparts different electronic properties and reactivity compared to the oxazolidinone ring.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12N2O3/c10-7-9-3-6(12-7)4-11-5-1-8-2-5/h5-6,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
SYVQLALSNSMLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


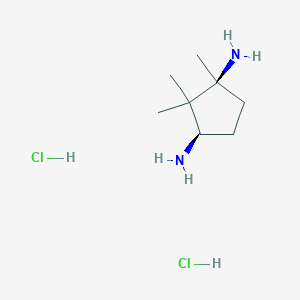


![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
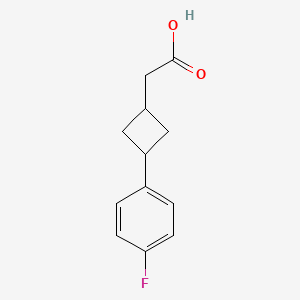
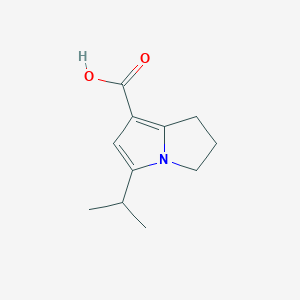


![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
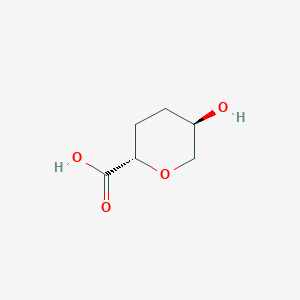
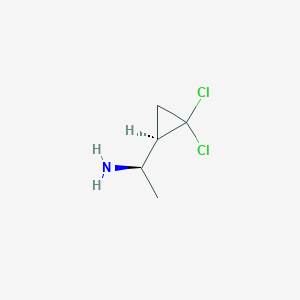
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
